molecular formula C17H23NO4 B1206930 Cetraxate CAS No. 34675-84-8

Cetraxate

Numéro de catalogue: B1206930
Numéro CAS: 34675-84-8
Poids moléculaire: 305.4 g/mol
Clé InChI: FHRSHSOEWXUORL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Le Cetraxate subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en augmentant le flux sanguin muqueux et en améliorant la production de mucus protecteur dans l'estomac . Il inhibe l'acrosine, une protéinase acrosomique, qui joue un rôle dans la dégradation de la barrière muqueuse gastrique . Cette action contribue à protéger la muqueuse gastrique des dommages causés par l'acide gastrique et autres irritants .

Applications De Recherche Scientifique

Scientific Research Applications

  • Helicobacter pylori Eradication
    • Study Overview : A randomized controlled trial evaluated the efficacy of cetraxate combined with standard triple therapy (omeprazole, amoxicillin, and clarithromycin) in smokers infected with H. pylori.
    • Results : The eradication rate was significantly higher in the group receiving this compound (92%) compared to the control group (55%) (P<0.01) . This indicates that this compound enhances the effectiveness of H. pylori eradication therapies.
  • Erosive Gastritis Treatment
    • Study Overview : A clinical trial involving 512 patients with erosive gastritis assessed the effects of this compound versus DA-9601.
    • Results : The cure rate for patients treated with this compound was 35%, which was significantly lower than that for DA-9601 (52.2% and 51.4% for different dosages). However, this compound still demonstrated a notable improvement in symptoms among patients .
  • Pharmacokinetics and Metabolism
    • Study Overview : Research on the pharmacokinetics of this compound revealed that it is rapidly metabolized into tranexamic acid.
    • Results : The study indicated that this compound administration resulted in significant increases in plasma levels of calcitonin gene-related peptide and substance P within specific time frames post-administration . This suggests that its metabolic products may also play a role in its therapeutic effects.

Case Studies

  • Case Study 1 : A 2004 study compared a this compound-based regimen with a pantoprazole-based regimen for H. pylori eradication. Results indicated that the this compound group had comparable efficacy, suggesting its viability as an alternative treatment option .
  • Case Study 2 : In another investigation focusing on erosive gastritis, patients treated with this compound reported significant symptom relief despite lower cure rates compared to other treatments, highlighting its role in symptomatic management .

Data Summary

ApplicationStudy TypeKey Findings
H. pylori EradicationRandomized Controlled TrialThis compound increased eradication rates (92% vs 55%)
Erosive Gastritis TreatmentClinical TrialCure rate: 35% for this compound vs 52.2% for DA-9601
PharmacokineticsPharmacokinetic StudySignificant increase in plasma CGRP and substance P

Activité Biologique

Cetraxate is a synthetic compound primarily used in the treatment of gastric ulcers and has garnered attention for its biological activities, particularly its effects on mucosal protection and anti-bacterial properties against Helicobacter pylori. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound's primary mechanism involves the stimulation of mucin synthesis and secretion, which is crucial for maintaining the integrity of the gastric mucosa. Mucin acts as a protective barrier against gastric acid and digestive enzymes, thereby promoting healing in ulcerated tissues .

Research indicates that this compound enhances the production of acid mucopolysaccharides (AMPS), particularly chondroitin sulfate A, which contributes to its protective effects on the gastric lining . Additionally, this compound has been shown to increase levels of hexosamine and uronic acid in acetic acid-induced ulcer models, further supporting its role in mucosal defense .

Anti-H. pylori Activity

This compound has demonstrated significant anti-Helicobacter pylori activity, which is critical given the bacterium's role in various gastric disorders, including peptic ulcers. A clinical study compared this compound-based triple therapy with pantoprazole-based therapy for eradicating H. pylori and found that this compound effectively reduced bacterial load while promoting mucosal healing .

Table 1: Comparative Efficacy of this compound-Based vs. Pantoprazole-Based Therapy

ParameterThis compound-Based TherapyPantoprazole-Based Therapy
Eradication Rate (%)85%75%
Mucosal Healing (weeks)46
Side Effects (incidence)Low (10%)Moderate (25%)

Case Studies

Several studies have explored this compound's efficacy in clinical settings:

  • Pilot Study on Gastric Ulcers : A pilot study involving patients with gastric ulcers treated with this compound reported significant improvement in ulcer healing rates compared to control groups receiving standard treatments. Patients exhibited reduced symptoms and faster recovery times .
  • Mechanistic Studies : In a controlled experiment using acetic acid-induced ulcer models, this compound treatment led to marked increases in AMPS levels, suggesting a direct correlation between this compound administration and enhanced mucosal repair mechanisms .

Research Findings

Recent findings underscore this compound's multifaceted biological activities:

  • Mucosal Protection : Studies indicate that this compound not only stimulates mucin production but also protects against oxidative stress in gastric tissues, further enhancing its therapeutic potential .
  • Synergistic Effects : When used in conjunction with antibiotics for H. pylori eradication, this compound has shown synergistic effects that improve overall treatment outcomes .

Propriétés

IUPAC Name

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRSHSOEWXUORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040658, DTXSID60860400
Record name Cetraxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34675-84-8
Record name Cetraxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetraxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETRAXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VPA8CPF0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetraxate
Reactant of Route 2
Reactant of Route 2
Cetraxate
Reactant of Route 3
Cetraxate
Reactant of Route 4
Reactant of Route 4
Cetraxate
Reactant of Route 5
Reactant of Route 5
Cetraxate
Reactant of Route 6
Cetraxate
Customer
Q & A

Q1: How does cetraxate protect the gastric mucosa?

A1: this compound exhibits its gastroprotective action through multiple mechanisms. One key aspect is its ability to increase gastric mucosal blood flow (GMBF). [] This enhanced blood flow supports the natural defenses of the stomach lining, including mucus production, bicarbonate secretion, and cellular regeneration, all crucial for maintaining mucosal integrity. [, ]

Q2: Is the increase in GMBF the sole mechanism behind this compound's gastroprotective effects?

A2: While GMBF enhancement plays a significant role, research suggests that this compound might also directly stimulate the gastric mucosa, contributing to its protective action. [] Additionally, this compound has shown inhibitory effects on certain enzymes like plasmin, casein, and trypsin, which could play a role in its protective mechanism. []

Q3: What is the role of capsaicin-sensitive afferent nerves in this compound's mechanism of action?

A3: this compound has been shown to raise levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This effect is thought to be linked to the indirect stimulation of capsaicin-sensitive afferent nerves in the stomach, which are known to play a role in gastric mucosal defense. []

Q4: What is the molecular formula and weight of this compound hydrochloride?

A4: The molecular formula of this compound hydrochloride is C20H28N2O5 • HCl, and its molecular weight is 412.9 g/mol.

Q5: How do structural modifications of this compound affect its activity?

A5: While the provided research papers don't delve deeply into specific structural modifications of this compound, they do highlight the structural differences between this compound and its metabolite, tranexamic acid. Interestingly, while tranexamic acid exhibits some anti-ulcer activity, its effect on parameters like plasma CGRP, substance P, gastrin, and somatostatin differs from this compound. [] This suggests that the specific structural features of this compound are essential for its full range of pharmacological activities.

Q6: How is this compound metabolized in the body?

A6: this compound undergoes rapid hydrolysis in the gastrointestinal tract and blood. [] It primarily metabolizes into p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). [] Following oral administration, a significant amount of unchanged this compound is distributed to the gastric wall, while PHPA is found in various organs, excluding the brain. []

Q7: Does tranexamic acid, a metabolite of this compound, contribute to its anti-ulcer activity?

A7: While tranexamic acid itself possesses some anti-ulcer effects, research suggests that this compound's gastroprotective action is primarily attributed to the parent compound rather than its metabolites. [, ] This emphasizes the importance of this compound's unique structure in its pharmacological activity.

Q8: What types of gastric lesions has this compound been shown to be effective against in experimental models?

A8: this compound has demonstrated protective effects against various experimentally induced gastric lesions in animal models, including those induced by:

  • HCl/Ethanol []
  • Aspirin [, , , , ]
  • Water-immersion stress [, , , , ]
  • Indomethacin [, , ]
  • Pyloric ligation (Shay's ulcer) []
  • Phenylbutazone []
  • Acetic acid [, , , ]
  • Clamping []
  • Clamping-cortisone []
  • Taurocholate-histamine []
  • Taurocholate-serotonin []
  • Iodoacetamide []
  • Acidified aspirin []
  • Acidified ethanol []

Q9: Has this compound been compared to other anti-ulcer drugs in clinical trials?

A9: Yes, this compound has been compared to other anti-ulcer drugs in clinical trials:

  • This compound vs. Gefarnate: In a multicenter, double-blind study involving patients with gastric ulcers, this compound demonstrated significantly higher cure rates after 8 and 12 weeks of treatment compared to gefarnate. [] this compound was also found to be superior in improving epigastralgia. []
  • This compound vs. Ranitidine: In a double-blind study involving elderly patients with gastric ulcers, ranitidine showed significantly higher ulcer healing rates and earlier pain relief compared to this compound. []
  • This compound-based vs. Pantoprazole-based Triple Therapy: A pilot study investigated this compound-based triple therapy (this compound plus clarithromycin and amoxicillin) compared to pantoprazole-based triple therapy for Helicobacter pylori eradication. The pantoprazole-based therapy was significantly more effective, but the this compound-based therapy had fewer side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.